7-Chloropyrido[2,3-b]pyrazine
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Overview
Description
7-Chloropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C7H4ClN3. This compound features a pyridine ring fused to a pyrazine ring, with a chlorine atom attached at the 7th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 7-chloropyrido[2,3-b]pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to inhibit their function . For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown activity on kinase inhibition .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Based on the known biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dichloropyridine with hydrazine hydrate, followed by cyclization to form the pyrazine ring . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .
Scientific Research Applications
7-Chloropyrido[2,3-b]pyrazine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
7-Chloropyrido[3,4-b]pyrazine: Another chlorinated pyridopyrazine with a different ring fusion pattern.
Pyrrolo[1,2-a]pyrazine: A related compound with a pyrrole ring fused to a pyrazine ring, exhibiting different biological activities.
5H-Pyrrolo[2,3-b]pyrazine: A compound with a similar structure but different biological activity profile, particularly in kinase inhibition.
Uniqueness: 7-Chloropyrido[2,3-b]pyrazine is unique due to its specific ring fusion pattern and the presence of a chlorine atom at the 7th position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
7-chloropyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUQOCVKIUJEEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717217 |
Source
|
Record name | 7-Chloropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116081-22-2 |
Source
|
Record name | 7-Chloropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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